N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide
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Overview
Description
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide is a synthetic organic compound. It features a triazolopyridazine core, linked to a pyridine sulfonamide group through an ethylene bridge. This complex structure endows the compound with unique properties that make it of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds, it is likely that multiple pathways are affected .
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide typically involves multiple steps:
Step 1: Synthesis of the triazolopyridazine core, starting with the preparation of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine through cyclization reactions.
Step 2: Formation of the ethylene bridge by reacting the triazolopyridazine with a suitable ethylene oxide derivative.
Step 3: Introduction of the pyridine sulfonamide group through nucleophilic substitution, using pyridine-3-sulfonyl chloride as a reagent.
Industrial Production Methods
On an industrial scale, these reactions are typically optimized to enhance yield and purity. This might involve:
Catalysts: Utilizing catalytic agents to improve reaction efficiency.
Solvents: Selecting appropriate solvents for each step to facilitate the reactions and improve product isolation.
Temperature Control: Maintaining precise temperature conditions to favor desired product formation and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide can undergo several types of reactions:
Oxidation: Can be oxidized under specific conditions, though the stability of the triazolopyridazine core typically resists such changes.
Reduction: The sulfonamide group may be selectively reduced under controlled conditions.
Substitution: The compound may undergo nucleophilic or electrophilic substitution at the pyridine ring or sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: E.g., hydrogen peroxide in the presence of a catalyst.
Reducing Agents: E.g., lithium aluminum hydride for specific reductions.
Substitution Conditions: E.g., using halogenated derivatives for nucleophilic substitution reactions.
Major Products Formed
The reaction products depend on the reagents and conditions used but might include:
Oxidation Products: Often involves forming oxides of the nitrogenous ring or sulfonamide.
Reduction Products: Simplified or partially de-sulfonated derivatives.
Substitution Products: Modified pyridine or sulfonamide structures with varying functional groups.
Scientific Research Applications
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide has significant applications across various fields:
Chemistry: Utilized as a ligand in coordination chemistry for forming complex metal structures.
Biology: Investigated for its potential as a biochemical probe due to its interaction with specific enzymes or receptors.
Medicine: Explored for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in developing novel materials or as a specialty reagent in organic synthesis.
Comparison with Similar Compounds
N-(2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl)benzenesulfonamide
N-(2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl)thiazole-5-sulfonamide
There you have it—a deep dive into the world of N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide. Enjoy your exploration of this intriguing compound!
Properties
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3S/c1-10-16-17-12-4-5-13(18-19(10)12)22-8-7-15-23(20,21)11-3-2-6-14-9-11/h2-6,9,15H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBBOJYLDZCGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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